molecular formula C26H30FN3O2S B2445685 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946367-07-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2445685
CAS RN: 946367-07-3
M. Wt: 467.6
InChI Key: ONHOSZURUOXCIW-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H30FN3O2S and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

  • The synthesis of amino-substituted isoquinolines has demonstrated significant antitumor activity, with certain derivatives showing higher potency compared to the unsubstituted parent compounds. These compounds have been evaluated in vitro for antitumor and cardiotoxicity assays, revealing a strong dependence of potency on the position of substitution. For example, specific amino derivatives were found to be more efficacious against leukemia in mice, highlighting the potential of these compounds in cancer therapy (Sami et al., 1995).

Fluorinated Isoquinolines Synthesis

  • Research on the synthesis of ring-fluorinated isoquinolines via intramolecular substitution has led to high-yield production of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives. This synthesis process emphasizes the versatility of sulfonamide moieties in facilitating the creation of fluorinated compounds, which are valuable in various chemical and pharmaceutical applications (Ichikawa et al., 2006).

N-heteroaromatic Compounds Synthesis

  • A study developed a protocol based on cyclocarbonylative Sonogashira reactions for synthesizing N-containing heterocycles. This highlights the compound's role in facilitating the synthesis of complex heterocyclic structures, contributing to the diversity of pharmaceuticals and materials chemistry (Aronica et al., 2016).

Antimicrobial Activity

  • Novel derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of sulfonamide-based compounds in developing new antibacterial and antifungal agents. This research contributes to the ongoing need for new antimicrobials to combat resistant strains of bacteria and fungi (Vanparia et al., 2010).

Interaction with Carbonic Anhydrase

  • The interaction between carbonic anhydrase and isoquinolinesulfonamides has been studied, providing insights into the structural basis for the inhibition of human carbonic anhydrases. This research is critical for designing selective inhibitors for therapeutically relevant isoforms, such as those associated with cancer and neurological disorders (Mader et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2S/c1-19-16-24(12-13-25(19)27)33(31,32)28-17-26(21-8-10-23(11-9-21)29(2)3)30-15-14-20-6-4-5-7-22(20)18-30/h4-13,16,26,28H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHOSZURUOXCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

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